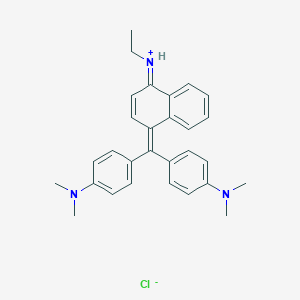

Nile Blue chloride

概要

説明

Nile Blue chloride is a synthetic dye that has been extensively used in various fields, including biology, chemistry, and materials science. Its applications range from serving as a histological stain to acting as a component in the development of fluorescent probes for biotechnology . The dye is known for its ability to distinguish between different types of lipids and has been used in the examination of lipoids, providing a method to differentiate between neutral and acidic lipoids . Nile Blue and its derivatives have also been employed as redox indicators in titrations due to their unique electrochemical properties .

Synthesis Analysis

The synthesis of Nile Blue derivatives has been enhanced by the use of ultrasound irradiation, which has proven to be an efficient method in terms of reaction times and yields. This approach has led to the creation of new benzo[a]phenoxazinium chlorides with various substituents, demonstrating the versatility of Nile Blue's chemical structure and its potential for modification .

Molecular Structure Analysis

Detailed NMR analysis has been conducted to establish the molecular structures of Nile Blue and related compounds. This analysis has provided insights into the nature of their aggregating characteristics in different solvents, which is crucial for understanding their behavior in various environments. The structure of Nile Blue in solution has been elucidated using 1H and 13C NMR assignments, supplemented with variable temperature and diffusion-based experiments .

Chemical Reactions Analysis

Nile Blue has been shown to participate in complex chemical reactions, such as the formation of carbon dots modified with polyethyleneimine and Nile Blue for sensing applications. These reactions demonstrate the dye's ability to interact with other molecules and ions, leading to changes in its photophysical properties that can be harnessed for analytical purposes .

Physical and Chemical Properties Analysis

The photophysical properties of Nile Blue derivatives have been studied, revealing high fluorescent quantum yields and good thermal stability, which are attractive features for the development of fluorescent probes . The dye's absorption and emission spectra are strongly solvent-dependent, which has implications for its use in various applications . Additionally, the nonlinear optical properties of Nile Blue chloride have been investigated, showing significant nonlinear responses that are promising for applications in nonlinear optics .

科学的研究の応用

Optical Properties and Applications Nile Blue chloride has been identified to exhibit significant nonlinear optical properties, making it a candidate for applications in the field of nonlinear optics. Specifically, the organic dye demonstrates a considerable nonlinear response, with notable values for the real and imaginary parts of the third-order nonlinear optical susceptibility. This suggests its potential in applications related to nonlinear optical devices (Ali & Palanisamy, 2006).

Synthesis and Photophysical Properties Advancements have been made in the synthesis of Nile Blue derivatives, utilizing ultrasound irradiation. This innovative approach has resulted in Nile Blue-related benzo[a]phenoxazinium chlorides with enhanced yields and reduced reaction times. The synthesized derivatives exhibit high fluorescent quantum yields and good thermal stability, hinting at their potential utility in biotechnology as fluorescent probes (Raju et al., 2014).

Metal Ion Extraction and Preconcentration Nile Blue chloride has been integrated into polyurethane foam matrices for the extraction of metal ions from aqueous solutions. This novel material showcases efficiency in the extraction and preconcentration of various metal ions such as iron, zinc, cadmium, and mercury from wastewater. The process is rapid and effective, indicating its applicability in environmental monitoring and remediation (El-shahat et al., 2003).

Fluorescence Imaging in Biological Systems Nile Blue chloride and its analogs, like Nile Red, have been instrumental in fluorescence imaging, especially for imaging lysosomes and lipids in vitro. Their high quantum yields and solvent-dependent optical properties make them suitable for developing pH probes and local polarity indicators, crucial for cellular and molecular biology studies (Martinez & Henary, 2016).

Detection and Sensing Applications Nile Blue chloride-based chemodosimeters have been developed for the detection of Hg(2+) ions in aqueous solutions, including biological media like blood plasma and albumin. The sensitivity of these sensors is noteworthy, enabling the detection of very low concentrations, which is crucial for environmental monitoring and healthcare applications (Lee et al., 2009).

Safety And Hazards

When handling Nile Blue chloride, avoid generating and breathing dust. Limit all unnecessary personal contact. Wear protective clothing when the risk of exposure occurs. Use in a well-ventilated area. Avoid contact with incompatible materials. When handling, do not eat, drink, or smoke. Keep containers securely sealed when not in use .

将来の方向性

特性

IUPAC Name |

(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O.ClH/c1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;/h5-12,21H,3-4H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXOKQKTZJXHHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3625-57-8 (sulfate), 53340-16-2 (perchlorate) |

Source

|

| Record name | Nile Blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883834 |

Source

|

| Record name | 5-Amino-9-(diethylamino)benzo(a)phenoxazin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green, blue, steel gray, or black powder; [Acros Organics MSDS] |

Source

|

| Record name | Nile Blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Nile Blue chloride | |

CAS RN |

2381-85-3 |

Source

|

| Record name | Nile Blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nile Blue chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Amino-9-(diethylamino)benzo(a)phenoxazin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-9-(diethylamino)benzo[a]phenoxazin-7-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NILE BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E58RL8T2X3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B147709.png)